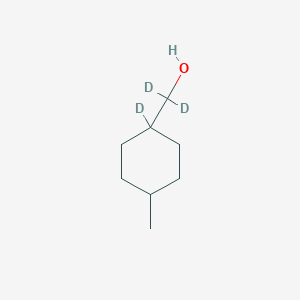
3-(ヒドロキシメチル)シクロペンタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)cyclopentanol is an organic compound with the chemical formula C6H12O2. It is a colorless and transparent liquid with a special fragrance . This compound is a cyclopentanol derivative, featuring a hydroxymethyl group attached to the cyclopentane ring. It is used as an intermediate in the synthesis of various organic compounds, including esters and ethers .
科学的研究の応用
3-(Hydroxymethyl)cyclopentanol has various applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
準備方法
Synthetic Routes and Reaction Conditions
3-(Hydroxymethyl)cyclopentanol can be synthesized through the hydrogenative rearrangement of biomass-derived furfurals, such as furfural and 5-hydroxymethyl furfural . The reaction typically involves the use of metal–acid bifunctional catalysts under mild reaction conditions. For instance, a combination of platinum on silica (Pt/SiO2) and lanthanoid oxides can efficiently catalyze the hydrogenative ring-rearrangement of 5-hydroxymethyl furfural in water to produce 3-(Hydroxymethyl)cyclopentanol .
Industrial Production Methods
Industrial production of 3-(Hydroxymethyl)cyclopentanol often involves the catalytic hydrogenation of furfurals using metal catalysts such as nickel, copper, or cobalt supported on alumina (Ni-Al2O3, Cu-Al2O3, Co-Al2O3) . The reaction conditions are optimized to achieve high selectivity and yield of the desired product.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The hydroxyl group can be reduced to form a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Cyclopentanone or 3-(Formylmethyl)cyclopentanone.
Reduction: 3-Methylcyclopentanol.
Substitution: 3-(Chloromethyl)cyclopentanol or 3-(Bromomethyl)cyclopentanol.
作用機序
The mechanism of action of 3-(Hydroxymethyl)cyclopentanol involves its interaction with various molecular targets and pathways. For instance, during its catalytic hydrogenation, the metal catalysts facilitate the hydrogenation of the furfural ring, leading to the formation of the cyclopentanol structure . The rearrangement process is influenced by the acidity and hydrogenation activity of the catalysts, which ensure the smooth conversion of the starting material to the desired product .
類似化合物との比較
3-(Hydroxymethyl)cyclopentanol can be compared with other similar compounds, such as:
Cyclopentanol: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
3-(Hydroxymethyl)cyclopentanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
5-Hydroxymethyl furfural: A precursor in the synthesis of 3-(Hydroxymethyl)cyclopentanol, with different structural and chemical properties.
The uniqueness of 3-(Hydroxymethyl)cyclopentanol lies in its hydroxymethyl group, which provides additional reactivity and versatility in various chemical transformations.
特性
IUPAC Name |
(1S,3S)-3-(hydroxymethyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAXTIFHKIGLEJ-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes 3-(hydroxymethyl)cyclopentanol a promising building block for new materials?
A1: 3-(Hydroxymethyl)cyclopentanol (HCPO) can be derived from biomass, specifically from the hydrogenative ring-rearrangement of 5-(hydroxymethyl)furfural (HMF) [, ]. This process offers a renewable alternative to traditional petroleum-based routes for synthesizing platform chemicals. HCPO's unique structure, featuring both a cyclopentanol ring and a hydroxymethyl group, makes it a versatile starting point for various chemical transformations and polymerization reactions.
Q2: What role do catalysts play in the synthesis of 3-(hydroxymethyl)cyclopentanol from biomass?
A2: Catalysts are crucial for the efficient conversion of HMF to HCPO. Research has shown that a combination of platinum on silica (Pt/SiO2) and lanthanoid oxides (LOx) effectively catalyzes this reaction in water []. Furthermore, the acidity of the reaction environment significantly impacts the ring-rearrangement process. Studies indicate that slightly acidic conditions (pH 5-7) with moderate Lewis acidity from the lanthanoid oxides are optimal for HCPO production [].
Q3: Can 3-(hydroxymethyl)cyclopentanol be used to synthesize more complex molecules?
A3: Yes, the chiral nature of 3-(hydroxymethyl)cyclopentanol makes it valuable in synthesizing chiral compounds. For example, researchers have successfully used (1S,3S)-(3-hydroxymethyl)cyclopentanol as a key intermediate in the synthesis of carbocyclic-ddA, a nucleoside analogue []. This synthesis highlights the potential of 3-(hydroxymethyl)cyclopentanol as a building block for pharmaceutical compounds and other valuable chiral molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1(1S)]-2,3-O-Cyclohexylidene-6-O-(phenylmethyl)-D-myo-inositol1-(4,7,7-Trimethyl-3-oxo-2-oxabicyclo](/img/new.no-structure.jpg)


